2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL
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Overview
Description
2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.26 g/mol . It is a versatile compound used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL typically involves the reaction of cyclopentylmethylamine with methylamine and ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and as a potential therapeutic agent.
Industry: In the production of fine chemicals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Cyclohexylmethyl)(methyl)amino]ethan-1-OL
- 2-[(Cyclopropylmethyl)(methyl)amino]ethan-1-OL
- 2-[(Cyclobutylmethyl)(methyl)amino]ethan-1-OL
Uniqueness
2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL is unique due to its specific cyclopentylmethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[cyclopentylmethyl(methyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10(6-7-11)8-9-4-2-3-5-9/h9,11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXZTHCOIRZLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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